(S,S)-Octahydro-benzoimidazole-2-thione

Vue d'ensemble

Description

(S,S)-Octahydro-benzoimidazole-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

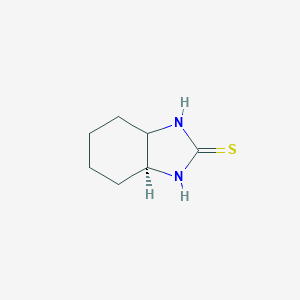

(S,S)-Octahydro-benzoimidazole-2-thione is a heterocyclic compound characterized by a saturated benzimidazole ring fused with a thione functional group. Its unique structure contributes to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.

- Molecular Formula : CHNS

- Molecular Weight : 156.25 g/mol

- IUPAC Name : (3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione

The thione group () plays a significant role in the compound's reactivity and biological interactions. The compound can exist in tautomeric forms, primarily as a thione under normal conditions, which is crucial for its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The thione functionality allows the compound to interact with biological targets through enzyme inhibition or receptor binding. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against various fungal strains | |

| Cytoprotective | Protects against oxidative hemolysis |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to metal ions and form stable complexes that inhibit enzyme activity.

- Receptor Binding : Interaction with specific receptors alters cellular responses, contributing to its therapeutic effects.

- Oxidative Stress Reduction : The compound has shown potential as an antioxidant, protecting cells from oxidative damage .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : Using appropriate precursors such as o-phenylenediamine and isothiocyanates.

- Reduction and Substitution : The thione group can be reduced to a thiol or substituted with other nucleophiles to modify biological activity .

Table 2: Synthesis Routes

| Method | Description |

|---|---|

| Cyclization | Reaction of o-phenylenediamine with isothiocyanates |

| Reduction | Conversion of thione to thiol using reducing agents |

| Nucleophilic Substitution | Replacement of thione with other nucleophiles |

Case Studies

Several studies have investigated the biological properties of this compound and its derivatives:

- A study demonstrated its effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

- Another investigation focused on the antioxidant properties of this compound, showing significant cytoprotective effects in vitro against oxidative stress-induced damage .

Propriétés

IUPAC Name |

(3aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYFNNKRGLROQV-ZBHICJROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2[C@H](C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590056 | |

| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185546-54-7 | |

| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.